Zoely

Description

Properties

CAS No. |

853244-42-5 |

|---|---|

Molecular Formula |

C41H54O6 |

Molecular Weight |

642.9 g/mol |

IUPAC Name |

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1 |

InChI Key |

RUJWZZRJSQGFCW-OGPYDZPMSA-N |

SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacokinetics of Nomegestrol Acetate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of nomegestrol acetate (NOMAC), a potent, highly selective progestogen. The data herein is compiled from various animal models, offering a comparative perspective on its absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended to serve as a foundational resource for professionals in drug development and reproductive pharmacology.

Executive Summary

Nomegestrol acetate, a 19-norprogesterone derivative, demonstrates rapid oral absorption and dose-proportional exposure in several key preclinical species. The primary route of elimination is through metabolism, followed by excretion in feces and urine. This guide summarizes the available quantitative pharmacokinetic data, details the experimental methodologies employed in these studies, and illustrates the metabolic pathways and experimental workflows.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profile of nomegestrol acetate has been characterized in several animal species. Following oral administration, NOMAC is generally absorbed rapidly. A comprehensive study in female Sprague-Dawley rats established a clear dose-dependent exposure. While quantitative data in other species such as monkeys, dogs, and rabbits are limited in publicly available literature, qualitative assessments indicate species-specific differences in absorption rates.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Nomegestrol Acetate in Female Rats [1]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | CL/F (L/h/kg) |

| 10 | 734.8 ± 161.4 | 1.8 ± 0.4 | 8153.2 ± 1341.6 | 10.8 ± 2.1 | 5.61 ± 0.93 |

| 20 | 1512.3 ± 289.5 | 1.9 ± 0.2 | 16489.7 ± 2765.4 | 10.9 ± 1.8 | 5.58 ± 0.91 |

| 40 | 2988.6 ± 567.2 | 2.0 ± 0.3 | 33102.5 ± 5987.3 | 10.6 ± 1.9 | 5.43 ± 0.98 |

| Data are presented as mean ± standard deviation (SD). | |||||

| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL/F: Apparent total body clearance. |

Qualitative Pharmacokinetic Observations in Other Species:

-

Cynomolgus Monkeys: Absorption is rapid, with peak plasma concentrations (Tmax) reached within 0.25–2 hours. The plasma AUC has been observed to be dose-proportional.

-

Dogs: Absorption is noted to be considerably slower compared to other species, with a Tmax of nearly 7 hours.

-

Mice: Similar to monkeys, absorption is rapid with a Tmax of 0.25–2 hours and dose-proportional AUC.

Metabolism and Excretion

The biotransformation of nomegestrol acetate is a critical aspect of its clearance. While specific metabolite structures in preclinical models are not extensively detailed in available literature, it is understood that metabolism is the primary route of elimination. In rats, very little unchanged NOMAC is excreted in urine and feces, indicating extensive metabolism.[1]

Studies with human and monkey liver microsomes indicate that the metabolic profiles are qualitatively similar. The primary metabolic pathways are believed to involve hydroxylation reactions, followed by conjugation.

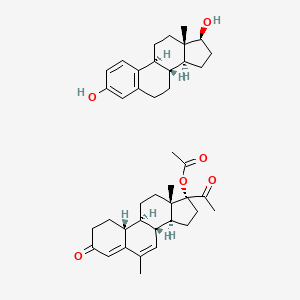

Metabolic Pathway of Nomegestrol Acetate

The following diagram illustrates the proposed primary metabolic pathway for nomegestrol acetate, which mainly involves hydroxylation at various positions on the steroid core, followed by potential further metabolism or conjugation.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies. Below are detailed summaries of the typical experimental protocols used for pharmacokinetic evaluation of nomegestrol acetate in animal models.

In-Life Study Protocol (Rat Model)[1]

-

Animal Model: Female Sprague-Dawley rats.

-

Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Drug Administration:

-

Formulation: Nomegestrol acetate is suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

-

Dosing: A single dose is administered orally (p.o.) via gavage. Dose volumes are calculated based on the most recent body weight.

-

-

Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.

-

-

Excretion Study: For excretion balance studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

Bioanalytical Method Protocol[1]

-

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Preparation:

-

Liquid-Liquid Extraction: Plasma samples are typically extracted with an organic solvent (e.g., ethyl acetate). An internal standard is added prior to extraction.

-

Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 analytical column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a specific wavelength.

-

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and CL/F.

Experimental Workflow Visualization

The following diagram provides a visual representation of the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like nomegestrol acetate.

Conclusion

The preclinical pharmacokinetic data for nomegestrol acetate indicate that it is a well-absorbed compound with dose-proportional kinetics in rats. The primary elimination pathway is through extensive metabolism. While there are qualitative similarities across species, absorption rates can differ, highlighting the importance of species-specific evaluation in drug development. The methodologies and workflows described provide a robust framework for conducting and interpreting preclinical pharmacokinetic studies for this and similar compounds. Further research to obtain detailed quantitative pharmacokinetic parameters in non-rodent species and to fully characterize the metabolic profile would be beneficial for a more complete preclinical to clinical translation.

References

A Technical Guide to the In Vitro Estrogenic Activity of Nomegestrol Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nomegestrol acetate (NOMAC) is a fourth-generation, 19-norprogesterone-derived progestin utilized in hormonal contraception and therapy.[1] Its clinical efficacy and safety profile are intrinsically linked to its high selectivity for the progesterone receptor and its activity at other steroid hormone receptors. This technical guide provides a comprehensive review of the in vitro evidence assessing the estrogenic activity of NOMAC. The data consistently demonstrate that NOMAC is a highly selective progestogen devoid of intrinsic estrogenic effects, as evidenced by its lack of binding to estrogen receptors (ER), inability to induce ER-mediated gene transcription, and failure to stimulate the proliferation of estrogen-dependent cell lines.

Estrogen Receptor (ER) Binding Affinity

A fundamental first step in assessing estrogenicity is to determine a compound's ability to bind to the estrogen receptors, ERα and ERβ. Multiple studies have concluded that nomegestrol acetate has minimal to no affinity for these receptors.[2][3] Unlike progestins derived from 19-nortestosterone, which can exhibit some estrogenic properties, NOMAC's unique structure confers high specificity for the progesterone receptor (PR).[2][4]

Data Summary: Receptor Binding Profile

The following table summarizes the binding characteristics of NOMAC at the estrogen receptor in contrast to its high affinity for the progesterone receptor.

| Compound | Receptor Target | Binding Affinity | Conclusion |

| Nomegestrol Acetate (NOMAC) | Estrogen Receptor (ERα & ERβ) | No significant binding observed[5][6] | Devoid of direct estrogen receptor agonism. |

| Nomegestrol Acetate (NOMAC) | Progesterone Receptor (PR) | High Affinity & Potent Agonist[3][6] | Highly selective progestogenic activity. |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the relative binding affinity (RBA) of a test compound to steroid hormone receptors.

-

Receptor Source Preparation: Cytosolic extracts containing the target estrogen receptor (e.g., from rat uterus or from cells overexpressing human ERα or ERβ) are prepared and standardized for protein concentration.

-

Competitive Binding Incubation: A constant, low concentration of a high-affinity radiolabeled estrogen (e.g., [³H]-Estradiol) is incubated with the receptor preparation.

-

Addition of Competitor: Increasing concentrations of the unlabeled test compound (NOMAC) and a reference compound (unlabeled estradiol) are added to separate reaction tubes.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is calculated for both the test compound and the reference compound. The RBA is then calculated as: (IC50 of Reference / IC50 of Test Compound) x 100%. For NOMAC, this value is negligible.

Transcriptional Activation of Estrogen Receptors

Following receptor binding, an estrogenic compound would activate the receptor, leading to its translocation to the nucleus and the subsequent transcription of estrogen-responsive genes. Transcriptional activation (transactivation) assays directly measure this functional outcome. Studies utilizing these assays have unequivocally shown that NOMAC does not activate transcription via ERα or ERβ.[4][5]

Data Summary: ER Transactivation Assays

The table below summarizes findings from reporter gene assays designed to measure the activation of estrogen receptors.

| Assay Type | Cell Line | Receptor(s) | Result for Nomegestrol Acetate |

| Reporter Gene Assay | Chinese Hamster Ovary (CHO)[5] | Human ERα, Human ERβ | Devoid of agonistic activity at both receptors. |

| Luciferase Reporter Assay | Human Breast Cancer Cells[4] | Endogenous ER | Did not stimulate transcription from an estrogen response element (ERE). |

Experimental Protocol: ERα/ERβ Luciferase Reporter Gene Assay

This protocol outlines the methodology for assessing a compound's ability to induce gene expression mediated by estrogen receptors.[7]

-

Cell Culture: A suitable mammalian cell line that does not express endogenous ER, such as Chinese Hamster Ovary (CHO) or HEK293 cells, is cultured in phenol red-free medium supplemented with charcoal-stripped serum to remove any exogenous estrogens.[5]

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

Expression Plasmid: Contains the coding sequence for either human ERα or human ERβ.

-

Reporter Plasmid: Contains a reporter gene (e.g., firefly luciferase) downstream of a promoter that is controlled by multiple copies of an Estrogen Response Element (ERE).[4]

-

A third plasmid expressing a different reporter (e.g., Renilla luciferase) may be included to normalize for transfection efficiency.

-

-

Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), the cells are treated with various concentrations of NOMAC, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO) for 18-24 hours.

-

Cell Lysis and Signal Measurement: Cells are lysed, and the activity of the primary reporter (firefly luciferase) is measured using a luminometer after the addition of a luciferin substrate. Renilla luciferase activity is measured subsequently if used for normalization.

-

Data Analysis: The relative light units (RLUs) are normalized to the control. The results are expressed as the fold induction over the vehicle control. For NOMAC, no significant fold induction is observed, confirming its lack of transactivational activity.[4][5]

Functional Assessment: Estrogen-Dependent Cell Proliferation

The final tier of in vitro assessment involves measuring a downstream physiological response, such as cell proliferation. Estrogen-sensitive human breast cancer cell lines, like MCF-7, require estrogen for growth and are a well-established model for this purpose (the "E-Screen" assay). Consistent with binding and transactivation data, studies show that NOMAC does not stimulate the proliferation of these cells.[4][8]

Data Summary: MCF-7 Cell Proliferation Assay (E-Screen)

| Cell Line | Assay | Result for Nomegestrol Acetate |

| MCF-7 Human Breast Cancer Cells[4][8] | Proliferation Assay (E-Screen) | Did not stimulate cell proliferation. |

| T47D:A18 Human Breast Cancer Cells[4] | Proliferation Assay | Did not stimulate cell proliferation. |

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol details the E-Screen (Estrogen-Screen) assay used to detect estrogenic activity based on cell proliferation.[9]

-

Cell Maintenance and Hormone Starvation: MCF-7 cells are routinely cultured in RPMI medium with phenol red. Prior to the assay, they are transferred to phenol red-free medium containing charcoal-stripped fetal bovine serum for several days to deprive them of estrogens and synchronize their growth.[9]

-

Cell Seeding: The hormone-starved cells are seeded at a low density (e.g., 400-500 cells/well) into 96-well plates.[9]

-

Compound Exposure: After allowing the cells to attach (e.g., 24 hours), the medium is replaced with fresh hormone-free medium containing various concentrations of NOMAC, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: The cells are incubated for a period of 6-7 days to allow for multiple rounds of cell division. The medium may be changed during this period.[9]

-

Quantification of Proliferation: Cell proliferation is quantified by measuring the total cellular biomass or DNA content. Common methods include:

-

Crystal Violet Staining: Staining total protein with crystal violet and measuring absorbance.[10]

-

MTT/XTT Assay: Measuring the metabolic activity of viable cells.

-

DNA-binding Dyes: Using fluorescent dyes that bind to DNA to quantify cell number.

-

-

Data Analysis: The proliferation in treated wells is compared to the vehicle control. A lack of increase in cell number in NOMAC-treated wells compared to the control indicates an absence of estrogenic activity.[4]

Visualized Workflows and Pathways

Diagram 1: In Vitro Estrogenic Activity Assessment Workflow

Caption: A tiered workflow for assessing the in vitro estrogenic activity of a test compound.

Diagram 2: Classical Estrogen Receptor (ER) Genomic Signaling Pathway

Caption: Simplified genomic signaling pathway of the estrogen receptor.

Conclusion

The comprehensive in vitro evidence from receptor binding assays, ER-mediated transactivation studies, and functional cell proliferation models consistently demonstrates that nomegestrol acetate is a highly selective progestin that is devoid of estrogenic activity.[2][4][5] It does not bind to or activate estrogen receptors α or β, and consequently, it does not trigger downstream estrogenic responses such as gene transcription or the proliferation of estrogen-dependent cells. This lack of estrogenicity is a key pharmacological feature that distinguishes NOMAC from other progestins and contributes to its specific clinical profile.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Nomegestrol acetate, a clinically useful 19-norprogesterone derivative which lacks estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nomegestrol acetate - Wikipedia [en.wikipedia.org]

- 7. Bioassays for estrogenic activity: development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nomegestrol acetate sequentially or continuously combined to estradiol did not negatively affect membrane-receptor associated progestogenic effects in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Interaction of Nomegestrol Acetate with the Progesterone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC) is a potent and highly selective synthetic progestogen, structurally derived from 19-norprogesterone. Its therapeutic efficacy, particularly in contraception and hormone replacement therapy, is primarily mediated through its interaction with the progesterone receptor (PR). This technical guide provides a comprehensive overview of the molecular interactions between NOMAC and the PR, detailing its binding affinity, receptor activation, and downstream signaling pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental methodologies for assessing these interactions, and provides visual representations of the key molecular pathways and experimental workflows.

Introduction

The progesterone receptor is a nuclear receptor and transcription factor that plays a pivotal role in female reproductive biology, including the regulation of the menstrual cycle and the maintenance of pregnancy. Synthetic progestins, such as nomegestrol acetate, are designed to mimic the actions of endogenous progesterone by binding to and activating the PR. NOMAC's distinct pharmacological profile is characterized by its high affinity and selectivity for the PR, with minimal off-target binding to other steroid receptors, which contributes to its favorable safety and tolerability profile[1][2][3][4]. Understanding the precise nature of the NOMAC-PR interaction is crucial for the continued development and optimization of progestin-based therapies.

Quantitative Data on Nomegestrol Acetate and Progesterone Receptor Interaction

The interaction of nomegestrol acetate with the progesterone receptor has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional activity as an agonist.

Binding Affinity

The binding affinity of NOMAC to the progesterone receptor is a key determinant of its potency. This is typically measured using competitive radioligand binding assays, which determine the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), from which the inhibition constant (Ki) is calculated.

| Compound | Receptor | Assay Type | Ki (nM) | Reference Tissue/Cell |

| Nomegestrol Acetate | Progesterone Receptor (PR) | Competitive Binding Assay | 22.8 | Rat Uterus |

| Progesterone | Progesterone Receptor (PR) | Competitive Binding Assay | 34.3 | Rat Uterus |

Table 1: Comparative binding affinity of Nomegestrol Acetate and Progesterone for the Progesterone Receptor.[5][6]

Receptor Selectivity Profile

A critical feature of nomegestrol acetate is its high selectivity for the progesterone receptor, with minimal affinity for other steroid hormone receptors. This selectivity minimizes the potential for off-target side effects.

| Receptor | Relative Binding Affinity/Activity of Nomegestrol Acetate |

| Progesterone Receptor (PR) | High affinity and potent full agonist[1][6]. |

| Androgen Receptor (AR) | Weak anti-androgenic activity; low binding affinity[2][7]. |

| Glucocorticoid Receptor (GR) | No or minimal binding[1][3][4][8]. |

| Estrogen Receptor (ER) | No or minimal binding[2][4]. |

| Mineralocorticoid Receptor (MR) | No or minimal binding[4]. |

Table 2: Selectivity profile of Nomegestrol Acetate for various steroid receptors.

Functional Activity

As a full agonist, NOMAC not only binds to the PR but also activates it, initiating downstream signaling cascades. The functional potency of NOMAC is often determined using reporter gene assays in cells expressing the PR. These assays measure the concentration of the compound that elicits a half-maximal transcriptional response (EC50). While a precise EC50 value is not consistently reported across the literature, studies consistently demonstrate its high potency. In a transactivation study using Chinese hamster ovary (CHO) cells transfected with the human progesterone receptor B (PRB), the agonistic potency of NOMAC was found to be comparable to that of levonorgestrel (LNG) and significantly greater than progesterone, drospirenone (DRSP), and dienogest (DNG)[9].

| Compound | Receptor | Assay Type | Relative Agonistic Potency | Reference Cell Line |

| Nomegestrol Acetate | Progesterone Receptor B (PRB) | Transactivation Assay | LNG = NOMAC >> Progesterone > DRSP > DNG | CHO Cells |

Table 3: Relative functional activity of Nomegestrol Acetate at the Progesterone Receptor B.[9]

Progesterone Receptor Signaling Pathway

Upon binding to nomegestrol acetate, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the activated receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the physiological effects attributed to progestins. The PR can also mediate its effects through non-genomic pathways by interacting with signaling molecules in the cytoplasm.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of nomegestrol acetate with the progesterone receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the progesterone receptor.

Methodology:

-

Receptor Preparation: A cell or tissue homogenate containing the progesterone receptor (e.g., from rat uterus or PR-expressing cell lines) is prepared in a suitable buffer. The protein concentration of the homogenate is determined.

-

Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:

-

A fixed concentration of a radiolabeled progestin (e.g., [³H]-ORG 2058).

-

Increasing concentrations of the unlabeled test compound (nomegestrol acetate).

-

The receptor preparation.

-

For determining non-specific binding, a parallel set of wells is prepared with the radioligand and a high concentration of an unlabeled progestin.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the functional agonist or antagonist activity of a compound on the progesterone receptor.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or CHO) is cultured in appropriate media. The cells are then transiently transfected with three plasmids:

-

An expression vector containing the full-length cDNA for the human progesterone receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the progesterone response element (PRE).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with various concentrations of nomegestrol acetate or a vehicle control.

-

Cell Lysis and Luciferase Assay: Following treatment for a specified time (e.g., 24 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.

-

Data Analysis: The firefly luciferase activity (representing PR activation) is normalized to the Renilla luciferase activity (the internal control). The normalized data are then plotted against the log concentration of nomegestrol acetate to generate a dose-response curve, from which the EC50 value can be determined.

Conclusion

Nomegestrol acetate is a highly potent and selective progesterone receptor agonist. Its strong binding affinity for the PR, coupled with its high degree of selectivity, underpins its clinical efficacy and favorable side-effect profile. The canonical PR signaling pathway, involving direct modulation of gene transcription, is the primary mechanism of action for NOMAC. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel progestogenic compounds. This in-depth understanding of the molecular interactions between synthetic progestins and the progesterone receptor is essential for the advancement of women's health therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nomegestrol acetate, a novel progestogen for oral contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of the binding of nomegestrol acetate to the progesterone receptors in rat uterus by competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of the Nomegestrol Acetate and Estradiol Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of the combined oral contraceptive containing Nomegestrol Acetate (NOMAC) and 17β-Estradiol (E2). The information is compiled from publicly available preclinical data to support researchers, scientists, and drug development professionals in understanding the fundamental pharmacological properties of this combination.

Introduction

Nomegestrol acetate is a potent, highly selective progestogen derived from 19-nor-progesterone.[1] Unlike other progestins, it exhibits a pharmacological profile closer to that of natural progesterone, with potent anti-gonadotropic activity, moderate anti-androgenic activity, and no estrogenic, glucocorticoid, or mineralocorticoid effects.[2] Estradiol, the estrogen component, is identical to the endogenous hormone, which may offer a more favorable safety profile compared to synthetic estrogens like ethinylestradiol.[3] This guide summarizes the key preclinical findings that form the basis of the clinical development of the NOMAC/E2 combination.

Pharmacodynamics

The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation, which is achieved through the synergistic actions of both components on the hypothalamic-pituitary-ovarian (HPO) axis.

Receptor Binding Affinity

The interaction of NOMAC and E2 with their respective steroid hormone receptors is the initial step in their mechanism of action. The binding affinities, typically determined through competitive binding assays, are summarized below.

| Compound | Receptor | Animal Model/System | Binding Affinity (Ki/Kd) | Reference |

| Nomegestrol Acetate | Progesterone Receptor (PgR) | Rat Uterus | Ki: 22.8 nM | [4][5] |

| Human T47-D Cells | Kd: 4 nM | [5] | ||

| Androgen Receptor (AR) | Rat Ventral Prostate | Ki: 7.58 nM | [6] | |

| Estradiol | Estrogen Receptor α (ERα) | Rat Uterus | - | - |

| Estrogen Receptor β (ERβ) | Rat Uterus | - | - |

Note: Specific Ki/Kd values for Estradiol in preclinical models were not available in the reviewed literature. However, its high affinity for both ERα and ERβ is well-established.

In Vitro Receptor Transactivation

Transactivation assays are crucial for determining the functional consequences of receptor binding. These assays, often conducted in cell lines transfected with human steroid receptors, characterize the agonistic and antagonistic activities of the compounds.

| Compound | Receptor | Activity | Potency Ranking (where available) | Reference |

| Nomegestrol Acetate | Progesterone Receptor B (PRB) | Agonist | LNG = NOMAC >> Progesterone > DRSP > DNG | [1] |

| Androgen Receptor (AR) | Antagonist | LNG >> NOMAC > Progesterone > DNG > DRSP | [1] | |

| Estrogen Receptor α/β (ERα/β) | No Activity | - | [1] | |

| Glucocorticoid Receptor (GR) | No Activity | - | [1] | |

| Mineralocorticoid Receptor (MR) | No Activity | - | [1] |

LNG: Levonorgestrel, DRSP: Drospirenone, DNG: Dienogest

In Vivo Pharmacodynamic Effects

The primary mechanism of contraceptive efficacy is the inhibition of ovulation. This has been demonstrated in multiple animal models.

| Animal Model | Compound(s) | Effective Dose for Ovulation Inhibition | Reference |

| Rat | Nomegestrol Acetate | ED50: 1.25 - 5.0 mg/kg | [1] |

| Cynomolgus Monkey | Nomegestrol Acetate | ED50: 0.14 mg/kg | [1] |

The progestogenic action of NOMAC induces secretory transformation of the endometrium, which contributes to the contraceptive effect by making the uterine lining unreceptive to implantation.

| Animal Model | Compound(s) | Observed Effect | Reference |

| Rabbit | Nomegestrol Acetate | Induced changes in the endometrial surface similar to those observed with progesterone. | [7] |

NOMAC's anti-androgenic properties were assessed in vivo by observing its effect on androgen-dependent tissues in castrated rats treated with testosterone.

| Animal Model | Compound | Observed Effect | Reference |

| Immature Castrated Rats (Testosterone-treated) | Nomegestrol Acetate | Significant reduction in ventral prostate and seminal vesicle weights, though less potent than cyproterone acetate. | [6] |

Pharmacokinetics

Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of NOMAC and E2, and for informing dose selection in clinical trials.

| Species | Compound | Tmax (h) | Cmax | AUC | Bioavailability | Reference |

| Mouse | Nomegestrol Acetate | 0.25 - 2 | - | Dose-proportional | Not assessed | [2] |

| Rat | Nomegestrol Acetate | 0.25 - 2 | - | Dose-proportional | Not assessed | [2] |

| Cynomolgus Monkey | Nomegestrol Acetate | 0.25 - 2 | - | Dose-proportional | Not assessed | [2] |

| Dog | Nomegestrol Acetate | ~7 | - | - | Not assessed | [2] |

Note: Specific Cmax and AUC values for NOMAC and E2 in these preclinical models are not consistently reported in publicly available literature. The data indicates dose-proportionality of AUC for NOMAC in mice, rats, and monkeys.

Preclinical Safety and Toxicology

A comprehensive set of toxicology studies was conducted to support the clinical development of the NOMAC/E2 combination, largely in compliance with Good Laboratory Practice (GLP).

| Study Type | Species | Key Findings | Reference |

| Single-Dose Toxicity | Rat, Mouse | Studies conducted with the combination. No specific adverse effects reported in publicly available literature. | [2] |

| Repeat-Dose Toxicity | Rat, Monkey | Studies conducted for up to 3 months with the combination. Expected gestagenic and estrogenic effects were observed. | [2][3] |

| Genotoxicity | In vitro/In vivo | Nomegestrol acetate is not genotoxic. No genotoxicity studies were performed with the combination. | [3] |

| Reproductive and Developmental Toxicity | Rat, Rabbit | Fetotoxicity, as expected with E2 exposure, was observed. | [3][8] |

Note: Specific No-Observed-Adverse-Effect Levels (NOAELs) from these studies are not detailed in the available public assessment reports.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This protocol outlines a standard method for determining the binding affinity of a test compound to the estrogen receptor.

-

Tissue Preparation: Uteri are collected from female rats (e.g., Sprague-Dawley) that were ovariectomized 7-10 days prior to the experiment to minimize endogenous estrogen levels. The uteri are trimmed of fat and connective tissue, weighed, and can be used fresh or stored at -80°C.[8]

-

Cytosol Preparation: The uterine tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet cellular debris and organelles, yielding the cytosolic fraction containing the estrogen receptors in the supernatant.[8]

-

Binding Assay: The assay is performed in tubes containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a constant concentration of radiolabeled estradiol (e.g., [3H]-E2, 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.[8]

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal, which adsorbs the free radiolabeled estradiol.

-

Quantification: The radioactivity in the supernatant, representing the amount of bound [3H]-E2, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the estrogen receptor.

Ovulation Inhibition Assay in Rats

This in vivo assay is used to assess the anti-ovulatory potential of a compound.

-

Animal Model: Regularly cycling adult female rats (e.g., Wistar) are used. The stage of the estrous cycle is monitored, typically by vaginal smears.[9]

-

Dosing Regimen: The test compound (e.g., NOMAC) is administered orally, typically for four consecutive days, starting on the day of estrus. A vehicle control group is included.[9]

-

Assessment of Ovulation: On the day after the last treatment, the animals are euthanized. The oviducts are dissected and flushed to collect any present oocytes.[9]

-

Endpoint: The primary endpoint is the number of oocytes in the genital tract. A significant reduction in the number of oocytes in the treated groups compared to the control group indicates inhibition of ovulation.[9]

-

Data Analysis: The dose that causes a 50% inhibition of ovulation (ED50) can be calculated from the dose-response curve.

Assessment of Endometrial Proliferation (Clauberg-McPhail Test in Rabbits)

This classic bioassay measures the progestational activity of a compound on the uterine endometrium.

-

Animal Model: Immature female rabbits are used.[7]

-

Estrogen Priming: The animals are first "primed" with daily injections of an estrogen (e.g., estradiol) for several days. This induces the proliferation of the endometrium.[7]

-

Progestogen Treatment: Following estrogen priming, the test compound (e.g., NOMAC) is administered for a defined period.[7]

-

Histological Evaluation: After the treatment period, the animals are euthanized, and the uteri are collected. The uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination.

-

Endpoint: The degree of endometrial proliferation and secretory transformation is assessed microscopically. The changes induced by the test compound are compared to those induced by a standard progestogen like progesterone.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Gonadotropin Suppression

The primary contraceptive action of the NOMAC/E2 combination is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, the suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This prevents follicular development and ovulation.

Caption: Simplified signaling pathway of gonadotropin suppression by NOMAC/E2.

Experimental Workflow for In Vivo Ovulation Inhibition Assay

The following diagram illustrates the typical workflow for assessing the ovulation-inhibiting effects of a test compound in a preclinical setting.

Caption: Experimental workflow for the rat ovulation inhibition assay.

Logical Relationship for Preclinical Safety Assessment

The preclinical safety assessment of a combined oral contraceptive follows a structured approach to evaluate potential risks before human trials.

References

- 1. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nomegestrol Acetate Suppresses Human Endometrial Cancer RL95-2 Cells Proliferation In Vitro and In Vivo Possibly Related to Upregulating Expression of SUFU and Wnt7a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JaypeeDigital | Antifertility Agents [jaypeedigital.com]

- 4. Kinetic analysis of the binding of nomegestrol acetate to the progesterone receptors in rat uterus by competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of progesterone and nomegestrol acetate on the endometrial epithelium of the rabbit. A study with scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Anti-Androgenic Properties of Nomegestrol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC), a 19-norprogesterone derivative, is a potent and highly selective progestin with notable anti-androgenic properties. This technical guide provides a comprehensive overview of the anti-androgenic characteristics of NOMAC, detailing its mechanism of action, quantitative binding affinities, and evidence from in vitro and in vivo studies, as well as clinical observations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the experimental evaluation of NOMAC's anti-androgenic effects and its therapeutic potential in androgen-dependent conditions.

Mechanism of Anti-Androgenic Action

Nomegestrol acetate primarily exerts its anti-androgenic effects through competitive antagonism of the androgen receptor (AR). By binding to the AR, NOMAC prevents the binding of androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes. This direct interaction with the AR is the principal mechanism underlying its anti-androgenic activity.

dot

While direct AR antagonism is the primary mechanism, some 19-norprogesterone derivatives have also been shown to inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT. However, specific inhibitory concentration (IC50) values for nomegestrol acetate on 5α-reductase are not prominently available in the reviewed literature, suggesting that its primary anti-androgenic effect is mediated at the receptor level.

Quantitative Data

In Vitro Androgen Receptor Binding Affinity

The affinity of nomegestrol acetate for the androgen receptor has been quantified in competitive binding assays. These studies typically measure the concentration of NOMAC required to displace a radiolabeled androgen (e.g., ³H-testosterone) from the AR.

| Compound | IC50 (nmol/L) | Ki (nmol/L) | Relative Binding Affinity (RBA) vs. Testosterone | Reference |

| Nomegestrol Acetate (NOMAC) | 22.6 ± 4.0 | 7.58 ± 0.94 | - | |

| Cyproterone Acetate (CPA) | 21.1 ± 5.3 | 4.30 ± 0.17 | - |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

In Vivo Anti-Androgenic Activity (Hershberger Assay)

The Hershberger assay in castrated rats is a standard in vivo method to assess the anti-androgenic potential of a compound. It measures the ability of a substance to inhibit the testosterone-induced growth of androgen-dependent tissues.

| Treatment Group | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Potency vs. Cyproterone Acetate | Reference |

| Testosterone Propionate (TP) + Vehicle | - | - | - | |

| TP + Nomegestrol Acetate | Significantly reduced | Significantly reduced | 20 times less potent | |

| TP + Cyproterone Acetate | Significantly reduced | Significantly reduced | - |

Note: Specific weight values were not provided in the abstract, but the significant reduction and relative potency were highlighted.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to the androgen receptor.

dot

Methodology:

-

Preparation of Receptor Source: Ventral prostates from rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in androgen receptors.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-testosterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (nomegestrol acetate).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: Unbound radioligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.

-

Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated.

Hershberger Bioassay for Anti-Androgenic Activity

This in vivo assay assesses the ability of a compound to antagonize the effects of androgens on androgen-dependent tissues.

dot

Methodology:

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Dosing Regimen: The animals are treated for a consecutive number of days (typically 10) with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with the test substance (nomegestrol acetate) at various dose levels. Control groups receive the vehicle or a known anti-androgen (positive control).

-

Endpoint Measurement: The day after the last dose, the animals are euthanized, and the weights of specific androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle, etc.) are recorded.

-

Data Interpretation: A statistically significant reduction in the weight of these tissues in the groups treated with the test substance, compared to the group treated with the reference androgen alone, indicates anti-androgenic activity.

In Vitro Androgen Receptor Transcriptional Activation Assay

This assay measures the ability of a compound to inhibit androgen-induced gene expression.

dot

Methodology:

-

Cell System: A suitable mammalian cell line is used, which is engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Cell Treatment: The cells are treated with a standard androgen (e.g., DHT) to stimulate the transcription of the reporter gene. In parallel, cells are co-treated with the androgen and varying concentrations of the test compound (nomegestrol acetate).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates antagonistic activity at the androgen receptor.

Clinical Relevance and Applications

The anti-androgenic properties of nomegestrol acetate are clinically relevant, particularly in the context of combined oral contraceptives. Androgen excess in women can lead to conditions such as acne, seborrhea, and hirsutism. Progestins with anti-androgenic activity, like NOMAC, can help to alleviate these symptoms.

Clinical studies have compared oral contraceptives containing nomegestrol acetate/17β-estradiol with those containing other progestins, such as drospirenone, in the management of acne. While some studies suggest that drospirenone-containing contraceptives may be more effective for acne, those with nomegestrol acetate still demonstrate a beneficial effect compared to baseline.

Currently, there is a lack of specific, large-scale clinical trial data focusing solely on the efficacy of nomegestrol acetate for the treatment of hirsutism, with quantitative endpoints such as the Ferriman-Gallwey score. Further research in this area would be beneficial to fully elucidate its therapeutic potential for this condition.

Conclusion

Nomegestrol acetate possesses clear anti-androgenic properties, primarily mediated through competitive antagonism of the androgen receptor. This activity has been demonstrated and quantified through in vitro binding assays and confirmed in in vivo models. The anti-androgenic effects of NOMAC contribute to its clinical profile, offering potential benefits for the management of androgen-dependent conditions in women. This technical guide provides a foundational understanding of the anti-androgenic characteristics of nomegestrol acetate, supported by quantitative data and detailed experimental methodologies, to aid in further research and development in this field.

The Orchestration of Gene Expression by Estradiol in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol, a primary estrogen, plays a pivotal role in the development and progression of the majority of breast cancers. Its influence is primarily mediated through the estrogen receptor (ER), a ligand-activated transcription factor that modulates the expression of a vast network of genes. Understanding the intricate mechanisms by which estradiol orchestrates these changes in gene expression is paramount for the development of effective targeted therapies. This technical guide provides an in-depth overview of the effects of estradiol on gene expression in breast cancer cell lines, detailing the core signaling pathways, experimental methodologies to elucidate these processes, and a summary of the quantitative changes observed in key genes.

Estradiol Signaling Pathways in Breast Cancer

Estradiol exerts its effects on gene expression through both genomic and non-genomic signaling pathways. The classical genomic pathway is the primary mechanism driving the majority of estradiol-induced transcriptional changes.

Classical Genomic Pathway

The classical genomic pathway involves the binding of estradiol to estrogen receptors (ERα and ERβ) located predominantly in the cytoplasm and nucleus.[1][2] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3][4] Within the nucleus, the estradiol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter or enhancer regions of target genes.[1][3] This binding event recruits a cascade of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[5]

Pioneer factors, such as FOXA1, play a crucial role in facilitating ERα binding to chromatin. FOXA1 can bind to condensed chromatin, creating an accessible environment for the estrogen receptor to engage with its target EREs.

The following diagram illustrates the classical genomic estradiol signaling pathway.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estradiol can elicit rapid cellular responses through non-genomic signaling pathways.[3] These pathways are initiated by a subpopulation of estrogen receptors located at the cell membrane. Upon estradiol binding, these membrane-associated ERs can activate intracellular signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[3][6] Activation of these pathways can lead to the phosphorylation and activation of various downstream effectors, including transcription factors, which can then influence gene expression indirectly.[6]

The following diagram depicts the non-genomic estradiol signaling pathways.

Experimental Protocols for Studying Estradiol-Regulated Gene Expression

A variety of experimental techniques are employed to investigate the effects of estradiol on gene expression in breast cancer cell lines. The following sections detail the core methodologies.

Cell Culture and Estradiol Treatment

Breast Cancer Cell Lines:

-

MCF-7: An ERα-positive, luminal A breast cancer cell line that is responsive to estrogen for growth.[7]

-

T47D: Another ERα-positive, luminal A breast cancer cell line commonly used to study hormone-responsive breast cancer.[8]

Protocol for Cell Culture:

-

Media: MCF-7 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[7][9] T47D cells are often grown in RPMI-1640 medium supplemented with 10% FBS and 0.2 IU/mL bovine insulin.[8][10]

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7][9]

-

Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA to detach them from the culture vessel.[7][9]

Protocol for Estradiol Treatment:

-

Hormone Deprivation: Prior to estradiol treatment, cells are typically cultured in phenol red-free medium supplemented with charcoal-stripped FBS for 24-72 hours to deplete endogenous hormones.[11]

-

Estradiol Stimulation: 17β-estradiol (E2) is then added to the culture medium at a final concentration typically ranging from 1 to 10 nM.[9][11]

-

Time Course: Cells are harvested at various time points following estradiol treatment (e.g., 3, 6, 12, 24, 48 hours) to analyze temporal changes in gene expression.[12]

RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

RNA-seq is a powerful technique used to profile the entire transcriptome and quantify changes in gene expression in response to estradiol.

Experimental Workflow:

Key Steps in the Protocol:

-

RNA Isolation: Total RNA is extracted from estradiol-treated and vehicle-treated control cells using a method such as TRIzol reagent or a column-based kit.

-

Library Preparation: The isolated RNA is used to generate a sequencing library.[13][14] This typically involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to complementary DNA (cDNA), and ligation of sequencing adapters.[14][15]

-

Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.[15]

-

Data Analysis: The resulting sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted.[13] Statistical packages like DESeq2 or edgeR are then used to identify genes that are differentially expressed between the estradiol-treated and control groups.[16][17]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for ERα Binding Site Identification

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, in this case, the estrogen receptor α (ERα), providing insights into the direct targets of estradiol signaling.[18][19]

Experimental Workflow:

Key Steps in the Protocol:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Fragmentation: The chromatin is then fragmented into smaller pieces, typically by sonication or enzymatic digestion.[18]

-

Immunoprecipitation: An antibody specific to ERα is used to immunoprecipitate the ERα-DNA complexes.[18]

-

DNA Purification: The cross-links are reversed, and the DNA is purified.[20]

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.[19]

-

Data Analysis: The sequencing reads are aligned to the genome, and "peaks" are identified, which represent regions of ERα binding. These peaks can then be annotated to identify the genes located near the binding sites.

Quantitative Data on Estradiol-Regulated Gene Expression

Numerous studies have utilized microarray and RNA-seq technologies to identify genes whose expression is altered by estradiol in breast cancer cell lines. These studies have revealed that estradiol regulates hundreds to thousands of genes, with a significant portion being downregulated.[12]

The tables below summarize a selection of consistently up- and down-regulated genes in ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) following estradiol treatment, as reported in the literature. The fold changes can vary depending on the cell line, duration of treatment, and experimental platform.

Table 1: Commonly Up-regulated Genes by Estradiol

| Gene Symbol | Gene Name | Putative Function in Breast Cancer |

| TFF1 | Trefoil factor 1 | Promotes cell migration and invasion |

| GREB1 | Growth regulation by estrogen in breast cancer 1 | Estrogen receptor coactivator, promotes proliferation |

| PGR | Progesterone receptor | Marker of estrogen signaling, involved in proliferation |

| MYC | MYC proto-oncogene | Transcription factor, drives cell cycle progression |

| CCND1 | Cyclin D1 | Key regulator of cell cycle progression |

| BCL2 | BCL2 apoptosis regulator | Anti-apoptotic protein, promotes cell survival |

| IGFBP4 | Insulin like growth factor binding protein 4 | Modulates insulin-like growth factor signaling |

| SIAH2 | SIAH E3 ubiquitin protein ligase 2 | E3 ubiquitin ligase, regulates protein degradation |

Table 2: Commonly Down-regulated Genes by Estradiol

| Gene Symbol | Gene Name | Putative Function in Breast Cancer |

| CASP7 | Caspase 7 | Apoptosis-related cysteine peptidase |

| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle inhibitor |

| SERPINB5 | Serpin family B member 5 (Maspin) | Tumor suppressor, inhibits cell motility and invasion |

| TGFB2 | Transforming growth factor beta 2 | Involved in cell growth, differentiation, and apoptosis |

| ID1 | Inhibitor of DNA binding 1 | Negative regulator of cell differentiation |

| KAT2B | K(lysine) acetyltransferase 2B (p300/CBP-associated factor) | Histone acetyltransferase, transcriptional coactivator |

| NRIP1 | Nuclear receptor interacting protein 1 | Transcriptional co-regulator |

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Component of the AP-1 transcription factor |

Conclusion

Estradiol profoundly impacts the gene expression landscape of ER-positive breast cancer cells through a complex interplay of genomic and non-genomic signaling pathways. The methodologies of RNA-seq and ChIP-seq have been instrumental in dissecting these regulatory networks, identifying direct and indirect target genes, and providing a quantitative understanding of their regulation. This knowledge is fundamental for the ongoing development and refinement of endocrine therapies aimed at disrupting the estrogen-driven growth of breast cancer. The continued exploration of these pathways will undoubtedly uncover novel therapeutic targets and strategies to overcome endocrine resistance.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mcf7.com [mcf7.com]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. researchgate.net [researchgate.net]

- 10. 2.2. Breast cancer cell culture and incubation [bio-protocol.org]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Identification of Diagnostic Markers for Breast Cancer Based on Differential Gene Expression and Pathway Network [frontiersin.org]

- 17. Differential Gene Expression Analysis of RNA-seq Data Using Machine Learning for Cancer Research | Semantic Scholar [semanticscholar.org]

- 18. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]

- 19. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 20. portlandpress.com [portlandpress.com]

The Discovery and Development of Fourth-Generation Progestins: A Technical Guide to Nomegestrol Acetate (NOMAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of synthetic progestogens has been driven by the pursuit of enhanced specificity for the progesterone receptor (PR) and a reduction in off-target hormonal effects. This technical guide provides an in-depth overview of the discovery and development of fourth-generation progestins, with a primary focus on Nomegestrol Acetate (NOMAC). We will delve into the pharmacological profile, mechanism of action, and pharmacokinetic properties of NOMAC, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of steroid hormone drug development.

Introduction: The Rationale for Fourth-Generation Progestins

Synthetic progestogens, or progestins, are a class of drugs developed to mimic the actions of the endogenous hormone progesterone.[1] They are integral components of hormonal contraceptives and hormone replacement therapy (HRT).[2] The development of progestins is categorized into four generations, each aiming to refine the pharmacological profile to maximize progestational activity while minimizing undesirable side effects.[1][2]

First and second-generation progestins, largely derived from testosterone, often exhibited androgenic side effects such as acne and unfavorable lipid profiles.[1][3] Third-generation progestins were developed to have lower androgenic activity. The quest for a progestin with a profile more closely resembling natural progesterone—possessing potent progestational and anti-gonadotropic effects without androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity—led to the development of the fourth generation of these compounds.[1][2]

Nomegestrol acetate (NOMAC) is a prominent member of this fourth generation. It is a 19-norprogesterone derivative designed for high selectivity and affinity for the progesterone receptor, thereby offering a more targeted therapeutic action.[4][5]

Pharmacological Profile of Nomegestrol Acetate (NOMAC)

NOMAC's pharmacological distinction lies in its high specificity for the progesterone receptor. This targeted activity profile is the cornerstone of its clinical efficacy and tolerability.

Receptor Binding Affinity

The primary measure of a progestin's activity is its binding affinity to the progesterone receptor and its cross-reactivity with other steroid hormone receptors. The high selectivity of NOMAC for the progesterone receptor is a key characteristic of its fourth-generation status.

Table 1: Comparative Receptor Binding Affinity of Fourth-Generation Progestins

| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |

| Nomegestrol Acetate (NOMAC) | High Affinity (Ki = 3 nM) | Low Affinity (12-31% of testosterone) | No significant binding | No significant binding | No significant binding |

| Drospirenone | Moderate Affinity | Low Affinity | No significant binding | High Affinity (Antagonist) | No significant binding |

| Dienogest | High Affinity (EC50 = 3.4-10.5 nM) | Low Affinity (Antagonist, EC50 = 420.6-775.0 nM) | No significant binding | No significant binding | No significant binding |

Data compiled from multiple sources. Ki (inhibition constant) and EC50 (half-maximal effective concentration) are measures of receptor affinity and potency, respectively. A lower value indicates higher affinity/potency.

Pharmacokinetics

The pharmacokinetic profile of NOMAC supports its clinical use in once-daily oral formulations.

Table 2: Pharmacokinetic Parameters of Nomegestrol Acetate (2.5 mg, single and multiple doses in healthy women)

| Parameter | Single Dose (Day 35) | Multiple Doses (Day 24, Steady State) |

| Cmax (ng/mL) | 7.2 ± 2.0 | 12.3 ± 3.5 |

| Tmax (h) | ~2.0 | ~1.5 |

| t½ (h) | 41.9 ± 16.2 | 45.9 ± 15.3 |

| AUC (ng·h/mL) | Not reported | Not reported |

| Oral Bioavailability | ~63% | Not applicable |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the curve. Data presented as mean ± standard deviation.[6]

Mechanism of Action

NOMAC exerts its primary effects through its interaction with the progesterone receptor, leading to a cascade of downstream cellular and physiological responses.

Progesterone Receptor Signaling Pathway

The binding of NOMAC to the progesterone receptor initiates both genomic and non-genomic signaling pathways.

-

Genomic Pathway: This is the classical mechanism of action for steroid hormones. Upon binding to NOMAC, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of the progestin.

-

Non-Genomic Pathway: More rapid cellular effects can be mediated through non-genomic pathways. This can involve the interaction of membrane-associated progesterone receptors with signaling molecules such as Src kinase, leading to the activation of downstream kinase cascades like the MAPK/ERK pathway.

Physiological Effects

The activation of the progesterone receptor by NOMAC leads to several key physiological effects that are harnessed for therapeutic benefit:

-

Inhibition of Ovulation: NOMAC suppresses the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is essential for ovulation.[7] This anti-gonadotropic effect is a primary mechanism for its contraceptive efficacy.

-

Endometrial Effects: NOMAC transforms the proliferative endometrium (the lining of the uterus) into a secretory state.[7] This change makes the endometrium unreceptive to embryo implantation.

-

Cervical Mucus Thickening: NOMAC increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.[7]

-

Anti-androgenic Activity: NOMAC exhibits a weak antagonistic effect on the androgen receptor.[4] This can be beneficial in mitigating androgen-related side effects.

Experimental Protocols

The characterization of fourth-generation progestins like NOMAC relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Receptor Binding Assays

These assays are crucial for determining the affinity and selectivity of a compound for various steroid receptors.

-

Principle: Competitive binding assays are used, where the test compound (e.g., NOMAC) competes with a radiolabeled ligand for binding to a specific receptor.

-

Methodology:

-

Receptor Preparation: Cells (e.g., COS-1 or CHO cells) are transiently or stably transfected with a plasmid expressing the human steroid receptor of interest (e.g., PR, AR, GR, MR, ER). The cells are then harvested, and a cytosolic fraction containing the receptor is prepared.

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation and Quantification: After incubation, the bound and free radioligand are separated (e.g., using dextran-coated charcoal). The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound.

-

In Vivo Ovulation Inhibition Assays

These studies in animal models are essential to confirm the anti-gonadotropic and ovulation-inhibiting effects of a progestin.

-

Principle: The ability of a test compound to prevent ovulation in sexually mature female animals is assessed.

-

Methodology (Rat Model):

-

Animal Model: Regularly cycling adult female rats (e.g., Sprague-Dawley) are used.

-

Treatment: The test compound is administered orally or via injection for a specified duration, typically spanning one or more estrous cycles.

-

Ovulation Assessment: On the morning of the expected estrus, the animals are euthanized, and the oviducts are examined under a microscope for the presence of ova.

-

Hormone Analysis: Blood samples can be collected to measure serum levels of LH, FSH, estradiol, and progesterone using radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) to correlate ovulation inhibition with hormonal changes.

-

Anti-Androgenic Activity Assays

These assays are used to quantify the ability of a compound to antagonize the effects of androgens.

-

Principle: The Hershberger assay is a classic in vivo method to assess the androgenic and anti-androgenic properties of a substance.

-

Methodology (Hershberger Assay):

-

Animal Model: Immature, castrated male rats are used.

-

Treatment: The animals are treated with a standard androgen (e.g., testosterone propionate) alone or in combination with the test compound.

-

Endpoint: After a period of treatment, the animals are euthanized, and the weights of androgen-sensitive tissues (ventral prostate, seminal vesicles, levator ani muscle) are measured.

-

Data Analysis: An anti-androgenic effect is indicated by a statistically significant reduction in the weight of these tissues in the group receiving the androgen plus the test compound compared to the group receiving the androgen alone.

-

Conclusion

Fourth-generation progestins, exemplified by Nomegestrol Acetate, represent a significant advancement in steroid hormone therapy. Their development has been guided by a deep understanding of structure-activity relationships and a commitment to improving the benefit-risk profile of hormonal treatments. NOMAC's high selectivity for the progesterone receptor, coupled with its favorable pharmacokinetic properties, translates into a potent and well-tolerated therapeutic agent for contraception and hormone replacement therapy. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of novel progestins with even greater therapeutic precision. As research in this field progresses, the focus will undoubtedly remain on optimizing receptor selectivity and minimizing off-target effects to enhance patient outcomes.

References

- 1. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Dienogest - Wikipedia [en.wikipedia.org]

- 5. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound Dienogest - Chemdiv [chemdiv.com]

- 7. What is the mechanism of Dienogest? [synapse.patsnap.com]

Long-Term Metabolic Effects of Nomegestrol Acetate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Nomegestrol acetate (NOMAC) is a highly selective, fourth-generation progestin derived from 19-nor-progesterone. It is utilized in oral contraception and hormone replacement therapy, where its metabolic profile is a key aspect of its safety and tolerability. Preclinical and clinical data consistently suggest that NOMAC has a neutral or beneficial effect on carbohydrate and lipid metabolism.[1][2][3][4] Unlike some other progestins, it is characterized by a lack of androgenic, estrogenic, or glucocorticoid activities, which contributes to its favorable metabolic profile.[5][6][7] However, detailed long-term in vitro studies focusing specifically on its direct effects on metabolic pathways in relevant cell types are not extensively documented in publicly available literature. This guide synthesizes the current understanding of NOMAC's metabolic impact, outlines standard experimental protocols for its investigation in vitro, and presents the cellular signaling pathways it is known to modulate.

Overview of Metabolic Profile

In vivo and preclinical studies have established NOMAC as being largely neutral with respect to metabolic parameters. Studies in premenopausal women have shown that treatment with NOMAC did not significantly alter fasting blood glucose, insulin levels, or major lipid fractions like total, HDL, and LDL cholesterol.[3][4] Animal models have also indicated that NOMAC does not adversely affect lipid or carbohydrate metabolism.[8] This metabolic neutrality is a significant advantage, distinguishing it from other progestins that may carry risks of metabolic disruption.

The primary mechanism for this favorable profile is believed to be its high specificity for the progesterone receptor (PR) and its minimal affinity for other steroid receptors. By avoiding activation of androgen or glucocorticoid receptors, NOMAC circumvents many of the pathways that lead to adverse metabolic effects.

In Vitro Assessment of Metabolic Effects: A Proposed Workflow

To rigorously assess the long-term metabolic effects of NOMAC at a cellular level, a structured in vitro workflow is required. This involves exposing metabolically relevant cell lines (such as adipocytes, hepatocytes, and myocytes) to physiologically relevant concentrations of NOMAC over an extended period and measuring key metabolic endpoints.

References

- 1. Nomegestrol acetate: pharmacology, safety profile and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of nomegestrol acetate on carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of nomegestrol acetate (5 mg/d) on hormonal, metabolic and hemostatic parameters in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nomegestrol acetate/17-beta estradiol: a review of efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Synergistic Anti-Gonadotropic Action of Estradiol with Nomegestrol Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synergistic anti-gonadotropic action of estradiol (E2) when combined with nomegestrol acetate (NOMAC). It delves into the underlying mechanisms, presents quantitative data from key clinical studies, details experimental protocols, and visualizes the involved signaling pathways and workflows. This document is intended to be a valuable resource for professionals in the fields of reproductive endocrinology, pharmacology, and drug development.

Introduction